molecular formula C10H15NO2 B1526226 3-Amino-1-(3-methoxyphenyl)propan-1-ol CAS No. 1082502-12-2

3-Amino-1-(3-methoxyphenyl)propan-1-ol

Cat. No. B1526226
M. Wt: 181.23 g/mol
InChI Key: IKMVNIQTKWHKNB-UHFFFAOYSA-N
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Description

“3-Amino-1-(3-methoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known by its IUPAC name "Benzenemethanol, α-(2-aminoethyl)-3-methoxy-" .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-methoxyphenyl)propan-1-ol” consists of a methoxyphenyl group attached to the first carbon of a propanol chain, with an amino group attached to the third carbon .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Amino-1-(3-methoxyphenyl)propan-1-ol” is 334.2±37.0 °C and its predicted density is 1.100±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 14.20±0.20 .

Scientific Research Applications

    Therapeutic Importance of Synthetic Thiophene

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Thiophene and its substituted derivatives are a class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Methods of Application : The synthesis of thiophene incorporating pyrazolone moieties involves diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .
    • Results or Outcomes : Thiophene derivatives have been proven to be effective drugs in various disease scenarios .

    Transaminase-Mediated Chiral Selective Synthesis

    • Scientific Field : Bioprocess and Biosystems Engineering .
    • Application Summary : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .
    • Methods of Application : The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
    • Results or Outcomes : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .

    Synthesis of Urapidil

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Urapidil is a drug used for the treatment of high blood pressure . It is synthesized from a compound similar to "3-Amino-1-(3-methoxyphenyl)propan-1-ol" .
    • Methods of Application : The synthesis involves several steps, including distillation under reduced pressure .
    • Results or Outcomes : The final product, Urapidil, has been proven to be effective in treating high blood pressure .

    Use in Material Science

    • Scientific Field : Material Science .
    • Application Summary : Compounds similar to “3-Amino-1-(3-methoxyphenyl)propan-1-ol” are used in the synthesis of materials with unique properties .
    • Methods of Application : The specific methods of application can vary widely depending on the desired material properties .
    • Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to pharmaceuticals .

    Synthesis of Urapidil

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Urapidil is a drug used for the treatment of high blood pressure . It is synthesized from a compound similar to "3-Amino-1-(3-methoxyphenyl)propan-1-ol" .
    • Methods of Application : The synthesis involves several steps, including distillation under reduced pressure .
    • Results or Outcomes : The final product, Urapidil, has been proven to be effective in treating high blood pressure .

    Use in Material Science

    • Scientific Field : Material Science .
    • Application Summary : Compounds similar to “3-Amino-1-(3-methoxyphenyl)propan-1-ol” are used in the synthesis of materials with unique properties .
    • Methods of Application : The specific methods of application can vary widely depending on the desired material properties .
    • Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to pharmaceuticals .

Safety And Hazards

“3-Amino-1-(3-methoxyphenyl)propan-1-ol” is considered corrosive . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-amino-1-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVNIQTKWHKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-methoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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